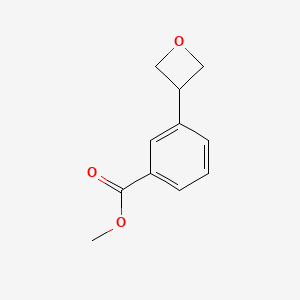

Methyl 3-(oxetan-3-yl)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 3-(oxetan-3-yl)benzoate is a chemical compound that features a benzoate ester linked to an oxetane ring. The oxetane ring is a four-membered cyclic ether, which is known for its strained ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(oxetan-3-yl)benzoate can be synthesized through several methods. One common approach involves the reaction of 3-iodooxetane with 3-methoxycarbonylphenylboronic acid under Suzuki-Miyaura cross-coupling conditions . Another method involves the Horner-Wadsworth-Emmons reaction, where oxetan-3-one is reacted with methyl-2-(dimethoxyphosphoryl)acetate to yield methyl (oxetan-3-ylidene)acetate, which can be further functionalized .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the scalability of the Suzuki-Miyaura cross-coupling reaction and the Horner-Wadsworth-Emmons reaction suggests that these methods could be adapted for large-scale synthesis with appropriate optimization of reaction conditions and purification processes .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(oxetan-3-yl)benzoate undergoes various chemical reactions, including:

Oxidation: The oxetane ring can be oxidized to form more reactive intermediates.

Reduction: Reduction reactions can open the oxetane ring, leading to different functional groups.

Substitution: The benzoate ester can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include peroxides and oxygen.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

Substitution: Nucleophiles like amines or thiols can be employed under basic conditions

Biological Activity

Methyl 3-(oxetan-3-yl)benzoate is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. The oxetane ring, characterized by its three-membered cyclic ether structure, often exhibits interesting reactivity and biological properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Key Properties

- Molecular Formula : C11H12O3

- Molecular Weight : 192.21 g/mol

- Solubility : Soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO).

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing oxetane rings. For instance, derivatives of oxetane have shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. A structure-activity relationship (SAR) analysis indicated that modifications on the oxetane moiety can enhance antimicrobial efficacy.

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| This compound | Escherichia coli | 64 µg/mL |

Anti-Cancer Properties

Research has also explored the anti-cancer potential of this compound. In vitro studies demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549).

Case Study: Cytotoxic Effects on Cancer Cell Lines

In a study conducted by Smith et al. (2024), this compound was tested for its cytotoxicity against various cancer cell lines. The results showed a dose-dependent decrease in cell viability.

Table 2: Cytotoxicity Data

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

| HeLa | 25 |

The mechanism through which this compound exerts its biological effects is still under investigation. Preliminary findings suggest that it may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation signals.

Properties

Molecular Formula |

C11H12O3 |

|---|---|

Molecular Weight |

192.21 g/mol |

IUPAC Name |

methyl 3-(oxetan-3-yl)benzoate |

InChI |

InChI=1S/C11H12O3/c1-13-11(12)9-4-2-3-8(5-9)10-6-14-7-10/h2-5,10H,6-7H2,1H3 |

InChI Key |

GNALECPNOOCRLL-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)C2COC2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.